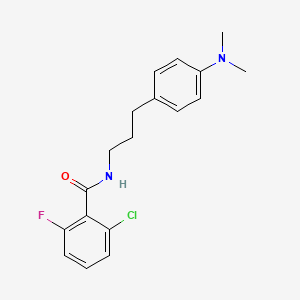

2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro, fluorine, and dimethylamino groups, which contribute to its distinct chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Propyl Chain: The initial step involves the alkylation of 4-(dimethylamino)benzaldehyde with 3-bromopropylamine to form 3-(4-(dimethylamino)phenyl)propylamine.

Amide Bond Formation: The resulting amine is then reacted with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluorine substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

Oxidation: Oxidized products include N-oxide derivatives.

Reduction: Reduced products include secondary amines.

Hydrolysis: Carboxylic acids and amines.

Aplicaciones Científicas De Investigación

2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Explored for its potential pharmacological properties, including its role as a ligand for specific receptors or enzymes.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target protein. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, or alteration of receptor signaling.

Comparación Con Compuestos Similares

Similar Compounds

2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide: Lacks the fluorine substituent.

N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide: Lacks the chloro substituent.

2-chloro-N-(3-(4-(methylamino)phenyl)propyl)-6-fluorobenzamide: Has a methylamino group instead of a dimethylamino group.

Uniqueness

The presence of both chloro and fluorine substituents in 2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide imparts unique electronic and steric properties, making it distinct from its analogs. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, providing advantages in specific applications.

Actividad Biológica

2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C20H24ClF N3O

- Molecular Weight : 363.87 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the dimethylamino group enhances its lipophilicity, allowing for better membrane penetration and interaction with cellular receptors.

Research suggests that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may affect signaling pathways associated with cell growth and apoptosis.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound:

- Cytotoxic Effects : In vitro studies demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism involves the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis .

- Selectivity : The compound shows selective toxicity towards tumor cells compared to non-tumorigenic cells, indicating its potential as a targeted anticancer agent.

Other Biological Activities

- Antimicrobial Properties : Preliminary investigations have indicated that the compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development in infectious disease treatment .

- Neuroprotective Effects : There is emerging evidence suggesting that the compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

- Methodological Answer : The synthesis typically involves coupling 2-chloro-6-fluorobenzoic acid derivatives with a propylamine-linked dimethylaminophenyl moiety. Key steps include:

- Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with the amine intermediate .

- Use of coupling agents like 4-dimethylaminopyridine (DMAP) and N-ethyl-N,N-diisopropylamine (DIPEA) at elevated temperatures (e.g., 120°C for 8 hours) to enhance reaction efficiency .

- Solvent selection (e.g., toluene or dichloromethane) to balance reactivity and solubility.

Critical Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 120°C | Prevents side reactions |

| Reaction Time | 8 hours | Ensures complete coupling |

| Catalyst | DMAP/DIPEA | Accelerates amide bond formation |

Q. How can the compound’s structure be confirmed experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and fluorobenzamide aromatic protons (δ ~7.0–8.0 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺) matching the calculated exact mass (e.g., 377.12 g/mol).

- Chromatography : Purify via reverse-phase HPLC (C18 column) with acetonitrile/water gradients to isolate impurities and validate purity (>95%) .

Advanced Research Questions

Q. How do substituents (e.g., dimethylamino, fluorine) influence the compound’s biological activity?

- Methodological Answer :

- Dimethylamino Group : Enhances lipophilicity and membrane permeability, critical for blood-brain barrier penetration. Use comparative assays (e.g., logP measurements) to quantify hydrophobicity .

- Fluorine Substituent : Stabilizes the benzamide ring via electron-withdrawing effects, altering binding affinity to targets. Perform structure-activity relationship (SAR) studies by synthesizing analogs with halogens (Cl/Br) or hydrogen at the 6-position .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) to correlate substituent effects with activity.

Q. How can contradictions in reported biological data be resolved?

- Methodological Answer :

- Purity Analysis : Use LC-MS to detect trace impurities (e.g., unreacted starting materials) that may skew bioactivity results .

- Assay Variability : Standardize assay conditions (e.g., cell line passage number, serum concentration) across labs. Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀) .

- Computational Modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental data to identify discrepancies caused by conformational flexibility .

Q. What strategies improve yield in large-scale synthesis?

- Methodological Answer :

- Process Optimization : Scale reactions using flow chemistry to maintain temperature control and reduce side products.

- Workup Efficiency : Replace traditional column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for faster isolation .

- Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .

Q. Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

- Methodological Answer :

- Solvent Selection : Test solubility in DMSO, ethanol, and PBS (pH 7.4) under controlled conditions (25°C vs. 37°C). Use dynamic light scattering (DLS) to detect aggregation .

- Polymorphism : Characterize crystalline vs. amorphous forms via X-ray diffraction (XRD). Amorphous forms typically exhibit higher solubility .

Q. Methodological Best Practices

Q. How should researchers handle waste generated during synthesis?

- Methodological Answer :

Propiedades

IUPAC Name |

2-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClFN2O/c1-22(2)14-10-8-13(9-11-14)5-4-12-21-18(23)17-15(19)6-3-7-16(17)20/h3,6-11H,4-5,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOATMAUOBTZOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.